molecular formula C24H30N4O5 B2959468 5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{[4-(dimethylamino)phenyl]methyl}pentanamide CAS No. 1206991-60-7

5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{[4-(dimethylamino)phenyl]methyl}pentanamide

Cat. No.: B2959468
CAS No.: 1206991-60-7
M. Wt: 454.527
InChI Key: CRDQUPXUCZGIBX-UHFFFAOYSA-N
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Description

5-(6,7-Dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{[4-(dimethylamino)phenyl]methyl}pentanamide is a synthetic small molecule characterized by a tetrahydroquinazolinone core substituted with 6,7-dimethoxy groups, a pentanamide linker, and a 4-(dimethylamino)benzyl moiety. The dimethylamino group may enhance solubility and bioavailability, while the methoxy substituents could influence electronic properties and binding interactions.

Properties

IUPAC Name

5-(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)-N-[[4-(dimethylamino)phenyl]methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O5/c1-27(2)17-10-8-16(9-11-17)15-25-22(29)7-5-6-12-28-23(30)18-13-20(32-3)21(33-4)14-19(18)26-24(28)31/h8-11,13-14H,5-7,12,15H2,1-4H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDQUPXUCZGIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC(=C(C=C3NC2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{[4-(dimethylamino)phenyl]methyl}pentanamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Amide Formation: The final step involves the coupling of the quinazoline derivative with N-{[4-(dimethylamino)phenyl]methyl}pentanamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be achieved using halogens like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to bind to ATP-binding sites in kinases, inhibiting their activity and thus affecting various signaling pathways. The dimethoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups
5-(6,7-Dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{[4-(dimethylamino)phenyl]methyl}pentanamide C₂₅H₂₉N₅O₅ 487.53 Tetrahydroquinazolinone 6,7-Dimethoxy, pentanamide linker, 4-(dimethylamino)benzyl
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Pyridine-Benzodioxin Benzodioxin, dimethylaminomethylphenyl, methoxy-pyridine
N-(4-(3,4-Dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)4-methylpentanamide C₂₄H₂₅N₅O₆S 535.55 Isoxazole-sulfamoyl Isoxazole, sulfamoyl, isoindoline-dione, methylpentanamide
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) C₁₂H₁₀F₂N₆O₂S 348.31 Triazolopyrimidine Triazole, pyrimidine, sulfonamide, fluorophenyl

Key Observations :

  • The target compound has a higher molecular weight (487.53 g/mol) compared to the benzodioxin-pyridine derivative (391.46 g/mol) and flumetsulam (348.31 g/mol) , primarily due to its extended pentanamide chain and tetrahydroquinazolinone core.

Functional and Application-Based Comparison

Key Observations :

  • Flumetsulam’s herbicidal activity contrasts with the target compound’s lack of pesticidal motifs (e.g., triazolo-pyrimidine), highlighting divergent functional roles.

Biological Activity

5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{[4-(dimethylamino)phenyl]methyl}pentanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be broken down into its key structural components:

  • Core Structure : Tetrahydroquinazoline ring with methoxy and dioxo substituents.
  • Side Chain : A pentanamide group attached to a dimethylaminophenyl moiety.

Anticancer Properties

Several studies have indicated that compounds related to quinazoline derivatives exhibit significant anticancer activity. For instance, research has shown that quinazoline derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound may act through similar pathways by targeting key regulatory proteins involved in cell growth and survival.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Quinazoline derivatives have been documented to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This inhibition is crucial in managing conditions characterized by excessive inflammation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of NF-κB Pathway : Similar compounds have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a pivotal role in inflammatory responses.
  • Modulation of Apoptotic Pathways : The compound may influence apoptotic signaling pathways, leading to increased apoptosis in cancer cells.

Case Studies

StudyFindings
Study 1 Investigated anti-inflammatory effects in RAW264.7 cells; significant reduction in NO production.Supports the anti-inflammatory potential of quinazoline derivatives.
Study 2 Evaluated anticancer activity against various cell lines; demonstrated cytotoxic effects.Indicates the compound's potential as an anticancer agent.
Study 3 Assessed the structure-activity relationship of similar compounds; identified key structural features for activity.Provides insights into optimizing the compound for enhanced efficacy.

Research Findings

Recent research highlights the following findings regarding the biological activity of related compounds:

  • Antitumor Activity : Quinazoline derivatives exhibit selective toxicity towards cancer cells while sparing normal cells.
  • Synergistic Effects : Combination therapies involving quinazoline derivatives and other chemotherapeutic agents have shown enhanced efficacy.
  • Safety Profile : Initial toxicity studies indicate a favorable safety profile, though further investigations are necessary to confirm long-term safety.

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